molecular formula C21H30N4O4S B2771410 N-(4-isopropoxybenzyl)-1-methyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide CAS No. 1251683-50-7

N-(4-isopropoxybenzyl)-1-methyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide

Cat. No. B2771410
CAS RN: 1251683-50-7
M. Wt: 434.56
InChI Key: COBMQHRUGZHCRU-UHFFFAOYSA-N
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Description

N-(4-isopropoxybenzyl)-1-methyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H30N4O4S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropoxybenzyl)-1-methyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropoxybenzyl)-1-methyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

RET Kinase Inhibition

1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide: derivatives have been investigated as novel inhibitors of the REarranged during Transfection (RET) kinase. RET is a validated target for anticancer drug discovery, and two selective RET inhibitors were approved by the US FDA in 2020. However, acquired resistance mediated by secondary mutations in the solvent-front region of the kinase (e.g., G810C/S/R) poses a significant challenge for selective RET inhibitor therapies .

Biomarker Identification

Identify biomarkers associated with response to RET inhibitors. Understanding patient-specific factors can guide personalized treatment strategies.

properties

IUPAC Name

1-methyl-3-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-propan-2-yloxyphenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4S/c1-15(2)29-18-7-5-17(6-8-18)13-22-20(26)19-14-24(4)23-21(19)30(27,28)25-11-9-16(3)10-12-25/h5-8,14-16H,9-13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBMQHRUGZHCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)NCC3=CC=C(C=C3)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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